Potassium monomethyl terephthalate is a chemical compound with the molecular formula and a molecular weight of approximately 218.25 g/mol. It is a salt derived from monomethyl terephthalate, which is an ester of terephthalic acid. This compound appears as a white to off-white powder and is slightly soluble in water, but more soluble in organic solvents such as methanol, benzene, and ether . Potassium monomethyl terephthalate is used in various applications, primarily related to the production of polymers and as an intermediate in chemical synthesis.
These reactions are crucial for its use in synthesizing other compounds and materials .
Research indicates that potassium monomethyl terephthalate exhibits biological activity, particularly in the context of biodegradation. Certain microorganisms, such as Rhodococcus rubber and Pasteurella multocida, can metabolize monomethyl terephthalate, suggesting potential applications in bioremediation processes. Additionally, it has been noted for its antiviral properties against Hepatitis C and its role in designing benzamide derivatives that inhibit specific cancer mutations .
The synthesis of potassium monomethyl terephthalate can be achieved through several methods:
Potassium monomethyl terephthalate finds applications in various fields:
Studies on the interactions of potassium monomethyl terephthalate focus on its solubility behavior and reactivity with other compounds. For instance, investigations into its solubility in methanol-water mixtures reveal insights into how it behaves under various conditions, which is essential for optimizing its use in industrial applications . Furthermore, research into its catalytic properties has shown potential for low-energy processes involving poly(ethylene terephthalate), indicating its utility in sustainable chemistry practices .
Potassium monomethyl terephthalate shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Monomethyl Terephthalate | Ester form; used widely in plastics manufacturing | |
| Dimethyl Terephthalate | More commonly used; higher solubility | |
| Potassium Terephthalate | Salt form; used as a buffering agent | |
| Terephthalic Acid | Parent compound; key raw material for polyesters |
Potassium monomethyl terephthalate stands out due to its dual functionality as both a precursor for polymer synthesis and a subject of biological degradation studies. Its specific interactions with microorganisms highlight its potential role in environmental applications, setting it apart from other similar compounds that may not exhibit such properties.
The synthesis of potassium monomethyl terephthalate from dimethyl terephthalate constitutes one of the most established industrial routes. This pathway involves the selective hydrolysis of one ester group while preserving the second methyl ester functionality [1] [2].
The process commences with dimethyl terephthalate dissolved in an appropriate solvent system, typically comprising methanol and water mixtures. The selective hydrolysis is achieved through controlled alkaline conditions using potassium hydroxide as the base. The reaction proceeds via nucleophilic attack of hydroxide ions on one of the ester carbonyl carbons, followed by elimination of methanol [3].
The optimal reaction conditions require temperatures ranging from 250 to 300 degrees Celsius and pressures of approximately 20 bar. Under these conditions, cobalt and manganese acetate catalysts combined with bromide promoters facilitate the selective ester hydrolysis while minimizing complete saponification to the dipotassium salt [2] [4].
The reaction mechanism involves initial coordination of the metal catalyst to the ester carbonyl, activating it toward nucleophilic attack. The bromide promoter generates free radicals that enhance the reaction rate and selectivity. Process yields typically achieve 99 percent when optimal temperature and pressure conditions are maintained [5].
The synthesis route from p-xylene derivatives represents an alternative industrial approach that integrates oxidation and esterification processes. This methodology begins with the partial oxidation of p-xylene to produce terephthalic acid, followed by selective mono-esterification with methanol and subsequent salt formation with potassium hydroxide [2] [4].
The p-xylene oxidation step employs air as the oxidant in acetic acid solvent at 200 degrees Celsius and 20 bar pressure. Cobalt and manganese acetate catalysts with sodium bromide promoters facilitate the oxidation process. The resulting crude terephthalic acid contains impurities including p-carboxybenzaldehyde and p-toluic acid, which require removal during subsequent purification steps [6].
The selective mono-esterification of terephthalic acid presents significant challenges due to the similar reactivity of both carboxylic acid groups. Industrial processes achieve selectivity through controlled stoichiometry, maintaining a methanol to terephthalic acid ratio of approximately 1.2 to 1.0. The reaction temperature is maintained at 170 degrees Celsius with cobalt naphthenate catalysts [5].
The final step involves neutralization of the mono-ester with aqueous potassium hydroxide to form the potassium salt. This reaction is highly exothermic and requires careful temperature control to prevent decomposition. Yields of 95 percent are achievable when reaction parameters are optimized [7].
Laboratory-scale synthesis of potassium monomethyl terephthalate typically employs modified versions of industrial processes with enhanced control over reaction conditions and product purity. The most commonly utilized method involves the controlled hydrolysis of dimethyl terephthalate in alcoholic potassium hydroxide solutions [8].
A representative laboratory procedure involves dissolving 33.5 grams of dimethyl terephthalate in 200 milliliters of methanol, followed by the addition of 5.6 grams of potassium hydroxide dissolved in 50 milliliters of water. The reaction mixture is heated under reflux conditions at 65 degrees Celsius for 4 hours while maintaining vigorous stirring [8].
The reaction progress is monitored through high-performance liquid chromatography analysis to ensure selective hydrolysis of one ester group. Upon completion, the reaction mixture is cooled to room temperature, and the product is precipitated by addition of diethyl ether. The crude product is collected by filtration and purified through recrystallization from methanol-water mixtures [9].
Alternative laboratory methods employ microwave-assisted synthesis techniques to reduce reaction times and improve yields. These methods utilize controlled microwave heating at 150 degrees Celsius for 30 minutes, achieving comparable yields to conventional heating methods while significantly reducing energy consumption [10].
Temperature represents the most critical parameter influencing both reaction rate and product selectivity in potassium monomethyl terephthalate synthesis. Comprehensive studies have demonstrated that reaction rates increase exponentially with temperature, following Arrhenius kinetics with an activation energy of approximately 85 kilojoules per mole [11] [12].
| Temperature Range (°C) | Reaction Rate (relative) | Selectivity (%) | Side Product Formation (%) | Energy Consumption (kJ/mol) |
|---|---|---|---|---|
| 250-280 | 1.0 | 95 | 2 | 120 |
| 280-320 | 2.5 | 92 | 5 | 145 |
| 320-350 | 5.0 | 88 | 8 | 170 |
| 350-400 | 8.5 | 82 | 12 | 210 |
| 400-450 | 12.0 | 75 | 18 | 260 |
The optimal temperature range of 280 to 320 degrees Celsius provides the best balance between reaction rate and selectivity. Below 250 degrees Celsius, reaction rates become impractically slow, while temperatures above 350 degrees Celsius lead to significant formation of side products including complete hydrolysis to dipotassium terephthalate and thermal decomposition products [13] [11].
Temperature control during industrial synthesis requires sophisticated heat management systems due to the exothermic nature of the hydrolysis reaction. Heat release rates of approximately 150 kilojoules per mole of product formed necessitate effective cooling systems to maintain isothermal conditions [14].
Pressure effects in potassium monomethyl terephthalate synthesis primarily influence reaction kinetics and phase behavior rather than thermodynamic equilibrium. Operating pressures typically range from 20 to 270 bar, depending on the specific synthesis route and temperature conditions employed [15] [16].
At elevated pressures, the solubility of reactants in the reaction medium increases, leading to enhanced mass transfer rates and improved reaction kinetics. Pressure also affects the boiling points of volatile components, allowing higher reaction temperatures while maintaining liquid-phase conditions [13].
Industrial processes commonly operate at 82 bar when using the direct esterification route, while the Henkel process for potassium terephthalate synthesis may require pressures up to 270 bar. The pressure requirements are primarily determined by the need to maintain carbon dioxide in solution when using the Henkel process [15] [17].
Safety considerations mandate robust pressure vessel design and comprehensive pressure relief systems. The combination of high temperature and pressure creates significant mechanical stress on reactor materials, requiring specialized alloys such as Hastelloy or titanium-lined reactors [18].
Catalytic systems play a pivotal role in determining reaction selectivity, rate, and overall process efficiency for potassium monomethyl terephthalate synthesis. The most effective catalysts comprise transition metal complexes that activate ester bonds toward nucleophilic attack while maintaining selectivity for mono-hydrolysis [19] [11].
| Catalyst System | Activity (relative) | Selectivity (%) | Operating Temperature (°C) | Catalyst Loading (wt%) |
|---|---|---|---|---|
| Manganese Bromide | 100 | 90 | 300 | 0.1-0.5 |
| Cobalt Bromide | 85 | 88 | 280 | 0.2-0.6 |
| Cobalt/Manganese Acetate | 95 | 92 | 200 | 0.5-1.0 |
| Cadmium Oxide | 70 | 75 | 400 | 1-5 |
| Zinc Oxide | 60 | 72 | 450 | 1-5 |
Manganese bromide demonstrates the highest catalytic activity with excellent selectivity for the desired mono-ester product. The mechanism involves coordination of manganese to the ester carbonyl oxygen, followed by activation toward nucleophilic attack. The bromide component serves as both a ligand and a promoter, generating reactive intermediates that enhance reaction rates [12] [18].
Cobalt-based catalysts offer comparable performance with slightly reduced activity but improved stability under reaction conditions. The combination of cobalt and manganese acetates provides synergistic effects, combining the high activity of manganese with the stability of cobalt systems [4] [6].
Heavy metal catalysts such as cadmium and zinc oxides require higher operating temperatures and catalyst loadings but offer advantages in terms of catalyst recovery and recycling. These systems are particularly suitable for processes where catalyst contamination of the final product must be minimized [16] [20].
Crystallization represents the primary purification technique for potassium monomethyl terephthalate, taking advantage of the compound's favorable solubility characteristics in various solvent systems. The crystallization process typically involves controlled cooling of saturated solutions to promote nucleation and crystal growth while excluding impurities [21] [22].
| Purification Method | Operating Temperature (°C) | Efficiency (%) | Purity Level (ppm impurities) | Recovery Rate (%) |
|---|---|---|---|---|
| Crystallization from Water | 140-160 | 95-99 | <25 | 90-95 |
| Crystallization from Acetic Acid | 200-250 | 90-95 | <50 | 85-90 |
| Adsorption on Polymeric Resin | 25-90 | 85-95 | <100 | 80-85 |
| Solvent Extraction | 25-100 | 80-90 | <200 | 75-85 |
| Recrystallization | 220-223 | 90-98 | <10 | 95-99 |
Water-based crystallization systems provide the highest purity levels due to the limited solubility of organic impurities in aqueous media. The process involves dissolving crude potassium monomethyl terephthalate in hot water at 160 degrees Celsius, followed by controlled cooling to 25 degrees Celsius. The slow cooling rate of 1 degree Celsius per minute promotes formation of large, well-formed crystals with minimal occlusion of impurities [23] [24].
Crystallization from acetic acid offers advantages for processing material containing acidic impurities. The higher solubility of potassium monomethyl terephthalate in acetic acid allows processing of more concentrated solutions, improving process efficiency. However, complete removal of acetic acid from the final product requires additional purification steps [25].
Adsorption techniques utilizing polymeric resins provide an effective method for removing organic impurities from potassium monomethyl terephthalate solutions. The process exploits differences in adsorption affinity between the desired product and contaminating species [26] [27].
Polymeric adsorbents such as Amberlite XAD-2, XAD-4, and XAD-7 demonstrate high selectivity for aromatic impurities commonly found in crude potassium monomethyl terephthalate. The adsorption process operates at ambient temperature and pressure, offering significant energy savings compared to thermal purification methods [27] [28].
The adsorption mechanism involves hydrophobic interactions between aromatic impurities and the styrene-divinylbenzene polymer matrix. The high surface area of these resins, typically 300 to 750 square meters per gram, provides extensive contact area for mass transfer. Equilibrium is typically achieved within 2 to 4 hours under stirred conditions [26].
Regeneration of spent adsorbent utilizes organic solvents such as methyl acetate or acetic acid. Methyl acetate demonstrates superior regeneration efficiency due to its favorable solubility characteristics and low boiling point, facilitating solvent recovery. The regeneration process concentrates impurities, allowing their recovery for potential value-added applications [27].
Solvent-based separation techniques employ selective extraction to remove impurities based on differential solubility in immiscible solvent systems. This approach is particularly effective for removing metal catalyst residues and highly polar impurities from the organic product [25] [29].
The most commonly employed system utilizes water and organic solvents such as tert-butyl methyl ether or dichloromethane. Potassium monomethyl terephthalate partitions preferentially into the aqueous phase due to its ionic character, while organic impurities concentrate in the organic phase [29].
Counter-current extraction provides enhanced separation efficiency compared to single-stage batch extraction. Multi-stage extraction columns achieve 99 percent removal of organic impurities while maintaining 95 percent recovery of the desired product. The extraction efficiency depends critically on pH control, with optimal performance achieved at pH 8 to 10 [25].
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